molecular formula C9H17NO B13168175 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one

1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one

Cat. No.: B13168175
M. Wt: 155.24 g/mol
InChI Key: XITUDMVASLJTSL-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclobutyl ring with an amino group and a dimethylpropanone moiety, making it a versatile molecule for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects .

Comparison with Similar Compounds

    Cyclopropane derivatives: Such as 1-aminocyclopropane-1-carboxylic acid.

    Cyclobutane derivatives: Such as cyclobutanemethanol.

Uniqueness: 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-aminocyclobutyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C9H17NO/c1-8(2,3)7(11)9(10)5-4-6-9/h4-6,10H2,1-3H3

InChI Key

XITUDMVASLJTSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1(CCC1)N

Origin of Product

United States

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